Linagliptin N-Boc Impurity
Overview
Description
Linagliptin N-Boc Impurity is a process-related impurity of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Linagliptin is known for its high potency, selectivity, and long-acting properties. The presence of impurities like this compound can significantly impact the quality and safety of the drug product, making their identification and characterization crucial for quality control .
Mechanism of Action
Target of Action
Linagliptin N-Boc Impurity, also known as N3W7W93LXJ, is an impurity of Linagliptin . Linagliptin is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor . DPP-4 (Dipeptidyl Peptidase-4) is the primary target of Linagliptin . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body . Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide), play a crucial role in regulating blood sugar levels .
Mode of Action
As a DPP-4 inhibitor, this compound works by binding to DPP-4 at high blood glucose concentrations, preventing the breakdown of incretin hormones, and extending the lifespan of GLP-1 and GIP . This inhibition slows the breakdown of GLP-1 and GIP , which in turn promotes insulin secretion, downregulates glucagon levels, and improves blood glucose control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin hormone pathway. By inhibiting DPP-4, this compound prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the body . This results in enhanced insulin secretion and reduced glucagon release, thereby improving blood glucose control .
Pharmacokinetics
The nonlinear pharmacokinetics of linagliptin are best described by a two-compartmental model that incorporates target-mediated drug disposition resulting from high-affinity, saturable binding to DPP-4 . The oral bioavailability of linagliptin estimated with this model is approximately 30% . Linagliptin has a long terminal half-life (>100 hours) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on blood glucose control. By inhibiting DPP-4 and preventing the breakdown of incretin hormones, this compound enhances insulin secretion and reduces glucagon release . This leads to improved blood glucose control, which is crucial in the management of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
As an impurity of Linagliptin, it may interact with similar enzymes, proteins, and other biomolecules as Linagliptin does .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to Linagliptin .
Preparation Methods
The preparation of Linagliptin N-Boc Impurity involves several synthetic routes and reaction conditions. One of the methods includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to detect and quantify the impurity, ensuring it remains within acceptable levels .
Chemical Reactions Analysis
Linagliptin N-Boc Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride, sodium carbonate, and ethanolamine . Major products formed from these reactions include 2-(chloromethyl)-4-methylquinazoline and 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione .
Scientific Research Applications
Linagliptin N-Boc Impurity is primarily used in scientific research to ensure the purity and safety of Linagliptin. It is essential for quality control and validation of analytical methods in the manufacture of Linagliptin . Additionally, it plays a role in studying the degradation kinetics of Linagliptin under various conditions, such as acid hydrolysis, alkaline hydrolysis, oxidation, heat, and light exposure . This impurity is also used in the development of stability-indicating HPLC methods for the quantitation of Linagliptin in tablet dosage forms .
Comparison with Similar Compounds
Linagliptin N-Boc Impurity can be compared with other process-related impurities of Linagliptin, such as Linagliptin Impurity 10 (S-Isomer), Linagliptin N-Acetyl Impurity, and Linagliptin Methyldimer. Each of these impurities has unique structural characteristics and formation pathways. For example, Linagliptin N-Acetyl Impurity is formed through acetylation reactions, while Linagliptin Methyldimer results from dimerization processes. The uniqueness of this compound lies in its specific synthetic route and the conditions under which it is formed .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEIZFATTRGTNW-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099745 | |
Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668273-75-4 | |
Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668273-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linagliptin N-boc impurity | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668273754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINAGLIPTIN N-BOC IMPURITY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3W7W93LXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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